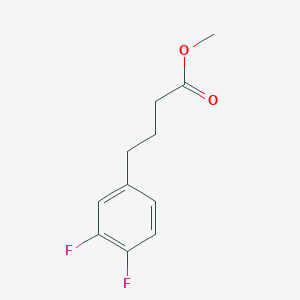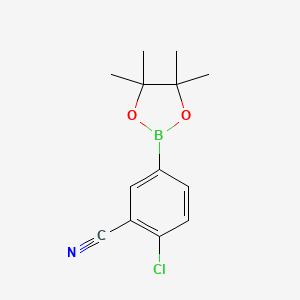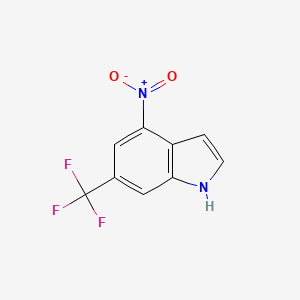
4-Nitro-6-(trifluoromethyl)-1H-indole
Descripción general
Descripción
4-Nitro-6-(trifluoromethyl)-1H-indole, also known as NTI, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. NTI is a synthetic molecule that has been shown to exhibit a high affinity for the G protein-coupled receptor, GPR35. This receptor is known to play a role in a wide range of physiological processes, including inflammation, pain, and cardiovascular function. In
Aplicaciones Científicas De Investigación
Synthesis of Selective Androgen Receptor Modulators
4-Nitro-6-(trifluoromethyl)-1H-indole is a key intermediate in the synthesis of selective androgen receptor modulators. This synthesis involves starting from 4-nitro-3-(trifluoromethyl)phenol and includes a Nenitzescu reaction and a telescoped procedure for synthesis, demonstrating its utility in complex chemical processes (Boros, Kaldor, & Turnbull, 2011).
Antimicrobial, Antiinflammatory, and Antiproliferative Activities
Heterocycles derived from nitroindole carbohydrazides, including 4-nitro-6-(trifluoromethyl)-1H-indole, have been studied for their antimicrobial, antiinflammatory, and antiproliferative activities. These compounds have shown moderate to good antiproliferative activity, indicating their potential in medicinal chemistry (Narayana, Ashalatha, Raj, & Sarojini, 2009).
Catalytic Asymmetric Reactions
This compound has been used in catalytic asymmetric reactions, specifically in a domino Friedel–Crafts/nitro–Michael reaction, highlighting its role in producing precursors for complex alkaloids (Romanini et al., 2015).
Antibacterial Activity
The compound has demonstrated promising antibacterial activity, particularly in derivatives substituted at certain positions, suggesting its potential application in developing new antibiotics (Al-Hiari et al., 2006).
Propiedades
IUPAC Name |
4-nitro-6-(trifluoromethyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)5-3-7-6(1-2-13-7)8(4-5)14(15)16/h1-4,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPYUGMHOGMEPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitro-6-(trifluoromethyl)-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the synthetic route for producing 4-Nitro-6-(trifluoromethyl)-1H-indole as described in the research?
A1: The research paper [] focuses on the synthesis of 4-Nitro-6-(trifluoromethyl)-1H-indole from a specific precursor: 2-methyl-1,3-dinitro-5-(trifluoromethyl)benzene. While the specific reaction steps are not detailed in the abstract, it indicates a chemical transformation of the precursor into the final indole structure.
Q2: Are there other methods to synthesize 4-Nitro-6-(trifluoromethyl)-1H-indole?
A2: The provided abstract [] only details one specific synthetic route. It is possible that other synthetic pathways exist for producing 4-Nitro-6-(trifluoromethyl)-1H-indole, but this would require further literature research.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




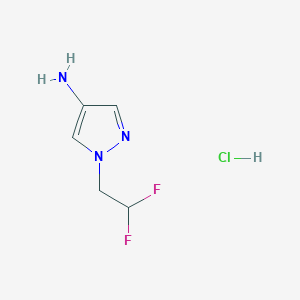

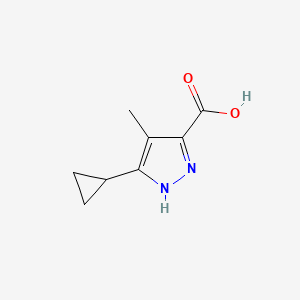
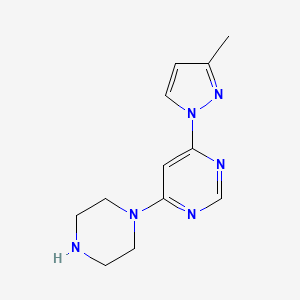

![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride](/img/structure/B1432229.png)
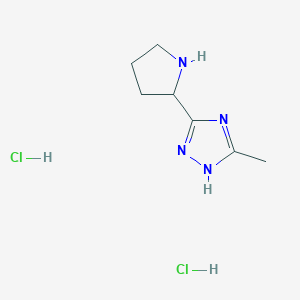

![2-Cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate](/img/structure/B1432234.png)
![4-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B1432237.png)
